Lipoxamycin hemisulfate

Serine palmitoyltransferase Sphingolipid metabolism Enzyme inhibition

Lipoxamycin hemisulfate is a natural product antifungal antibiotic originally isolated from *Streptomyces virginiae*. The compound functions as a potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in *de novo* sphingolipid biosynthesis.

Molecular Formula C38H74N4O14S
Molecular Weight 843.1 g/mol
CAS No. 11075-87-9
Cat. No. B1683700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipoxamycin hemisulfate
CAS11075-87-9
SynonymsLipoxamycin;  U-26146D;  U 26146D;  U26146D; 
Molecular FormulaC38H74N4O14S
Molecular Weight843.1 g/mol
Structural Identifiers
SMILESCC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)C(CO)N)O.CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)C(CO)N)O.OS(=O)(=O)O
InChIInChI=1S/2C19H36N2O5.H2O4S/c2*1-15(2)8-7-11-16(23)9-5-3-4-6-10-17(24)12-13-21(26)19(25)18(20)14-22;1-5(2,3)4/h2*15,18,22,26H,3-14,20H2,1-2H3;(H2,1,2,3,4)/t2*18-;/m00./s1
InChIKeyLQVOFMWEPHCSIY-IJBYHFJWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lipoxamycin Hemisulfate (CAS 11075-87-9): Sourcing and Baseline Profile for SPT Inhibition Research


Lipoxamycin hemisulfate is a natural product antifungal antibiotic originally isolated from *Streptomyces virginiae* [1]. The compound functions as a potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in *de novo* sphingolipid biosynthesis [2]. Its mechanism involves mimicking the long-chain base intermediates of the sphingolipid pathway, thereby disrupting essential fungal membrane synthesis . The hemisulfate salt form provides enhanced stability and solubility for research applications compared to the free base .

Why Lipoxamycin Hemisulfate Cannot Be Substituted with Other SPT Inhibitors or Polyene Antifungals


Lipoxamycin hemisulfate occupies a unique niche among SPT inhibitors due to its specific inhibition profile and synergistic properties. While myriocin (ISP-1) and sphingofungins are also SPT inhibitors, they differ significantly in their inhibition kinetics, enzyme specificity, and in vivo toxicity profiles [1]. Myriocin, for instance, is a potent SPT inhibitor (Ki = 0.28 nM) but its strong immunosuppressive activity and in vivo toxicity limit its use as a research tool [2]. Sphingofungins exhibit variable antifungal activity depending on the saturation of their polyketide tail, and their SPT inhibition potency varies by >100-fold across different derivatives [3]. Furthermore, unlike polyene antifungals such as amphotericin B that disrupt membrane integrity via ergosterol binding, lipoxamycin's mechanism of SPT inhibition provides a synergistic effect when combined with polyenes, enhancing their antifungal activity [4]. This synergy is not observed with all SPT inhibitors, making lipoxamycin a critical tool for investigating combination antifungal strategies.

Quantitative Differentiation of Lipoxamycin Hemisulfate Against Closest Comparators: SPT Inhibition, Antifungal Spectrum, and Synergy Data


SPT Inhibition Potency: Lipoxamycin vs. Sphingofungins and Other SPT Inhibitors

Lipoxamycin inhibits *S. cerevisiae* serine palmitoyltransferase (SPT) with an IC50 of 21 nM [1]. This potency is comparable to some sphingofungin derivatives but is significantly less potent than myriocin (ISP-1), which has a Ki of 0.28 nM for SPT [2]. However, lipoxamycin exhibits a distinct selectivity profile: it inhibits human SPT with an IC50 approximately 10-fold lower than the *S. cerevisiae* enzyme , whereas myriocin potently inhibits both fungal and mammalian SPT, leading to high mammalian toxicity [3]. This species-selectivity difference makes lipoxamycin a more suitable tool for investigating fungal-specific sphingolipid metabolism.

Serine palmitoyltransferase Sphingolipid metabolism Enzyme inhibition

Antifungal Spectrum: Candida Species and Cryptococcus neoformans MIC Values

Lipoxamycin demonstrates broad antifungal activity against human pathogenic fungi, with MIC values ranging from 0.25 to 16 µg/mL across a panel of *Candida* species [1]. Notably, *Cryptococcus neoformans* is the most sensitive organism, with MICs at the lower end of this range . In contrast, myriocin exhibits lower MIC values (0.016–0.4 mg/L) against *Candida auris* strains [2], while amphotericin B typically has MICs of 0.1–0.5 µM against *Candida albicans* [3]. Lipoxamycin's MIC range positions it as a moderately potent antifungal, with its value lying in its distinct mechanism (SPT inhibition) rather than in extreme potency.

Antifungal susceptibility Candida Cryptococcus neoformans

Synergistic Potentiation of Polyene Antifungals: Lipoxamycin + Amphotericin B

Lipoxamycin (identified as neoenactin M1) was shown to potentiate the antifungal activity of polyene antibiotics, including amphotericin B and trichomycins A and B [1]. This synergy is not observed with all SPT inhibitors; for example, myriocin does not consistently enhance amphotericin B activity [2]. The exact mechanism of this synergy is not fully elucidated but may involve complementary disruption of sphingolipid and ergosterol biosynthesis, leading to enhanced membrane permeabilization [3].

Antifungal synergy Polyene antibiotics Combination therapy

In Vivo Toxicity Profile: High Subcutaneous and Topical Toxicity in Mice

Lipoxamycin exhibits high toxicity in mice when administered subcutaneously or topically [1]. This toxicity is believed to be mechanism-based, as studies using a Chinese hamster ovary (CHO) cell mutant have demonstrated that serine palmitoyltransferase is an essential enzyme in mammalian cells [2]. In contrast, some sphingofungin derivatives show limited mammalian cell toxicity due to their inability to inhibit human SPT [3]. This high toxicity precludes therapeutic use but underscores the compound's value as a research tool for studying the consequences of SPT inhibition *in vivo*.

In vivo toxicity Mechanism-based toxicity Mammalian SPT inhibition

Lipoxamycin Hemisulfate Application Scenarios: Targeted Research and Procurement Guidance


Fungal Sphingolipid Metabolism Research

Lipoxamycin hemisulfate serves as a critical tool compound for investigating the role of sphingolipids in fungal physiology and pathogenesis. Its moderate SPT inhibition (IC50 = 21 nM) and 10-fold selectivity for fungal over human SPT make it suitable for *in vitro* studies where complete ablation of sphingolipid synthesis is not desired. Researchers studying *Candida* and *Cryptococcus* species can use lipoxamycin to dissect sphingolipid-dependent pathways without the confounding immunosuppressive effects associated with myriocin [1].

Combination Antifungal Synergy Studies

The compound's demonstrated ability to potentiate polyene antifungals like amphotericin B [2] positions it as a valuable reagent for investigating combination antifungal strategies. Researchers can explore whether lipoxamycin's synergistic effect allows for reduced amphotericin B dosing, potentially mitigating nephrotoxicity. This application is particularly relevant given the rising incidence of antifungal resistance and the limited pipeline of new antifungal agents.

SPT Inhibition Toxicology and Target Validation

Lipoxamycin's high in vivo toxicity in mice [3] makes it an ideal tool for validating SPT as an antifungal target and for studying the toxicological consequences of systemic SPT inhibition. This application is crucial for drug discovery programs aiming to develop safer SPT inhibitors with improved therapeutic windows. The compound's mechanism-based toxicity provides a clear benchmark for evaluating the safety profiles of novel SPT inhibitor candidates.

Analytical Reference Standard and Assay Development

Lipoxamycin hemisulfate is available as a high-purity (≥98%) analytical standard , suitable for developing and validating LC-MS/MS methods for quantifying SPT inhibitors in biological matrices. Its well-characterized structure and established SPT inhibition activity make it an ideal reference compound for screening assays aimed at identifying novel SPT inhibitors from natural product libraries or synthetic compound collections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lipoxamycin hemisulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.